OBA-09

准备方法

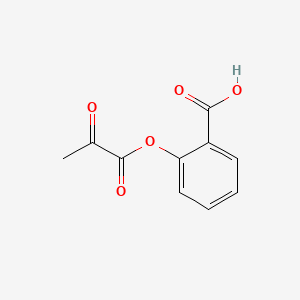

OBA-09 通过丙酮酸和水杨酸的酯化反应合成。 该反应通常涉及使用脱水剂来促进丙酮酸羧基与水杨酸羟基之间酯键的形成 . 工业生产方法可能涉及高效液相色谱法以确保化合物的纯度和稳定性 .

化学反应分析

OBA-09 经历了几种类型的化学反应,包括:

水解: 在生物系统中,this compound 被水解为水杨酸和丙酮酸。

这些反应中常用的试剂和条件包括水溶液、酶以及温和的酸性或碱性条件。 这些反应形成的主要产物是水杨酸和丙酮酸 .

科学研究应用

Neuroprotective Properties

OBA-09 has been extensively studied for its neuroprotective effects, particularly in the context of cerebral ischemia. Research indicates that this compound exhibits robust anti-inflammatory and antioxidative properties, which contribute to its neuroprotective function.

Case Study: Cerebral Ischemia in Rats

A study conducted on Sprague-Dawley rats subjected to middle cerebral artery occlusion (MCAO) demonstrated that administration of this compound significantly suppressed microglial activation and the expression of pro-inflammatory markers such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). The results showed a marked reduction in infarct formation, highlighting this compound's potential as a therapeutic agent for stroke and other neurodegenerative conditions .

Table 1: Effects of this compound on Inflammatory Markers

| Inflammatory Marker | Control Group | This compound Treated Group |

|---|---|---|

| TNF-α | High | Significantly Lower |

| IL-1β | High | Significantly Lower |

| COX-2 | Elevated | Reduced |

| iNOS | Elevated | Reduced |

Cell Signaling Studies

This compound is also used in cell signaling studies due to its ability to influence cellular responses. It acts as a signaling molecule that can modulate various pathways involved in inflammation and apoptosis.

Case Study: Epithelial Cell Response

In vitro studies have shown that this compound affects the behavior of gingival epithelial cells when exposed to different implant abutment surfaces. The compound was found to alter gene expressions related to apoptosis and inflammatory responses, indicating its role in cellular signaling mechanisms .

Table 2: Gene Expression Changes Induced by this compound

| Gene | Expression Level (Control) | Expression Level (this compound Treated) |

|---|---|---|

| BCL2 | Normal | Increased |

| IL-6 | Normal | Increased |

| CXCL-8 | Low | Significantly Increased |

Applications in Robotics

Recent advancements have explored the use of this compound in developing chemical communication systems for robotics. The compound's properties facilitate the transfer and sensing of chemical signals, enhancing robotic interactions with their environment.

Case Study: Chemical Communication Systems

A novel liquid crystal polymer incorporating this compound has been developed to enable robots to communicate chemically. This advancement allows robots to perform complex tasks more efficiently by monitoring chemical signals through electrical responses .

作用机制

OBA-09 的作用机制涉及其水解为水杨酸和丙酮酸。这些代谢物通过以下方式促进其神经保护作用:

相似化合物的比较

OBA-09 由于其作为抗氧化剂和抗炎剂的双重作用而独一无二。类似的化合物包括:

水杨酸: 以其抗炎特性而闻名,但缺乏 this compound 中的抗氧化作用。

丙酮酸: 具有抗氧化特性,但不具有 this compound 的抗炎作用。

丙酮酸和水杨酸的其他酯: 这些化合物可能与 this compound 具有某些特性,但通常缺乏全面的神经保护作用

生物活性

OBA-09, also known as oxopropanoyloxy benzoic acid, is a compound that has garnered attention for its significant biological activities , particularly in the context of neuroprotection, antioxidative effects, and anti-inflammatory properties. This article delves into the various biological activities of this compound, supported by data tables, case studies, and detailed research findings.

This compound is synthesized through the esterification of salicylic acid with pyruvate. This unique structure allows it to penetrate the blood-brain barrier, making it particularly relevant for neurological applications. The compound exhibits multiple mechanisms of action:

- Antioxidative Activity : this compound scavenges harmful hydroxyl radicals and reduces oxidative stress markers in the brain.

- Anti-inflammatory Properties : It modulates inflammatory responses by suppressing pro-inflammatory cytokines.

- Neuroprotective Effects : this compound protects neurons from excitotoxicity and metabolic dysfunction.

Neuroprotective Effects

In studies involving animal models of cerebral ischemia, this compound demonstrated robust neuroprotective effects. High-performance liquid chromatography (HPLC) analyses revealed that this compound hydrolyzes into salicylic acid and pyruvate, with a half-life of approximately 43 minutes in serum and 4.2 hours in brain tissue. The treatment led to:

- Significant reductions in lipid peroxidation.

- Decreased generation of reactive oxygen species.

- Recovery from neurological and behavioral deficits.

Antioxidative Capacity

This compound's antioxidative capacity was assessed using cell-free assays and primary cortical cultures under oxygen-glucose deprivation conditions. Key findings include:

| Parameter | Control Group | This compound Treatment |

|---|---|---|

| Lipid Peroxidation (nmol/mg protein) | 1.2 ± 0.1 | 0.5 ± 0.05 |

| 4-Hydroxy-2-nonenal Staining (%) | 80% | 30% |

These results indicate a potent antioxidative function of this compound and its hydrolyzed products, significantly reducing oxidative stress markers in treated animals .

Anti-inflammatory Effects

The anti-inflammatory effects of this compound were evaluated in LPS-treated BV2 microglia cells. The compound effectively inhibited the induction of pro-inflammatory markers such as TNF-α, IL-1β, iNOS, and COX-2. Notably, the anti-inflammatory effect was greater than that observed with equivalent doses of salicylic acid and pyruvate alone .

Case Studies

Several case studies have explored the therapeutic potential of this compound in various contexts:

- Cerebral Ischemia : In a controlled study involving rats subjected to middle cerebral artery occlusion (MCAO), this compound treatment resulted in reduced infarct volume and improved neurological scores compared to untreated controls.

- Metabolic Disorders : In cell cultures with induced metabolic dysfunctions, this compound normalized metabolic markers, indicating its potential as a therapeutic agent in metabolic disorders.

- Inflammatory Conditions : In models of induced inflammation (e.g., arthritis), this compound reduced pro-inflammatory cytokine levels significantly, suggesting its utility in treating inflammatory diseases .

属性

IUPAC Name |

2-(2-oxopropanoyloxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O5/c1-6(11)10(14)15-8-5-3-2-4-7(8)9(12)13/h2-5H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULWCDKMLERRCJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(=O)OC1=CC=CC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of OBA-09 in protecting against ischemic brain injury?

A1: this compound, a simple ester of pyruvate and salicylic acid, exhibits a multimodal neuroprotective effect through several mechanisms [, ]:

- Anti-oxidative activity: this compound demonstrates direct scavenging of hydroxyl radicals and reduces lipid peroxidation in the postischemic brain [, ]. This effect is further enhanced by its hydrolysis into salicylic acid, a known antioxidant [].

- Anti-excitotoxic and anti-Zn2+-toxic effects: this compound helps maintain cellular energy balance by attenuating ATP and nicotinamide adenine dinucleotide (NAD) depletion, thereby mitigating excitotoxicity and zinc toxicity [].

- Anti-inflammatory action: this compound suppresses the activation of nuclear factor-κB (NF-κB), a key regulator of inflammation, thus reducing the inflammatory response following ischemia [].

Q2: What evidence suggests that this compound is effective in vivo?

A2: Studies in animal models of cerebral ischemia have demonstrated the therapeutic potential of this compound. Administration of this compound following ischemic injury led to significant improvements in neurological and behavioral deficits, indicating functional recovery [, ]. These findings were supported by histological evidence showing reduced brain damage in this compound treated animals [, ].

Q3: How is this compound metabolized in the body?

A3: High-performance liquid chromatography (HPLC) studies revealed that this compound undergoes hydrolysis in vivo, breaking down into salicylic acid and pyruvate. The half-life (t1/2) of this compound was found to be 43 minutes in serum and 4.2 hours in brain parenchyma []. This suggests that both the parent compound and its metabolites contribute to its overall neuroprotective effect.

Q4: Are there any studies investigating the effect of this compound on gene expression in cells relevant to its mechanism of action?

A4: While not directly investigating this compound, a study using gingival epithelial cells (this compound cell line) examined the effect of Aggregatibacter actinomycetemcomitans outer membrane proteins, OMP29 and OMP29par, on cellular responses []. This research showed that OMP29His, a recombinant form of OMP29, reduced the expression of CXCL-8, a chemokine involved in neutrophil recruitment and inflammation []. While this study doesn't directly assess this compound, it highlights the potential for compounds to modulate inflammatory pathways in this cell line, which could be relevant to this compound's anti-inflammatory effects.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。